molecular formula C18H19FN2O B2986440 N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1211023-70-9

N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No. B2986440
M. Wt: 298.361
InChI Key: SRCNFFLFOLBRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide” is a complex organic compound. It contains a fluorobenzyl group, a phenyl group, and a pyrrolidine carboxamide group . The fluorobenzyl group is a benzyl group with a fluorine atom attached, which can significantly influence the compound’s chemical and physical properties .

Scientific Research Applications

Discovery and Kinase Inhibition

The compound N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide and its derivatives have been investigated for their potential as kinase inhibitors. Studies on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed potent and selective inhibition of the Met kinase superfamily. This inhibition profile was associated with significant antitumor activity in preclinical models, leading to clinical trials for some derivatives (Schroeder et al., 2009).

PARP Inhibition for Cancer Therapy

Another area of research focuses on the optimization of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors have shown excellent potency against PARP enzymes and cellular models, indicating potential for use in cancer therapy. Some derivatives demonstrate good oral bioavailability, cross the blood-brain barrier, and distribute into tumor tissue, highlighting their promise in oncological pharmacotherapy (Penning et al., 2010).

HIV Integrase Inhibition

N-Benzyl-5,6-dihydroxypyrimidine-4-carboxamides have been developed as inhibitors of HIV-1 integrase, a key enzyme required for viral replication. These agents exhibit potent inhibition of the integrase-catalyzed strand transfer process, with favorable pharmacokinetic properties and no significant liabilities in counterscreening assays. This positions them as potential antiviral agents for clinical use (Pace et al., 2007).

Anticancer Activity of Ferrocenyl Derivatives

Research into N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has unveiled a series of compounds with cytotoxic effects on the oestrogen-positive MCF-7 breast cancer cell line. The most active compound demonstrated an IC50 value significantly lower than that of the clinically employed anticancer drug cisplatin, suggesting potential as effective anticancer agents (Butler et al., 2013).

Synthon Preparation for Medicinal Chemistry

The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides has been explored for their use as attractive synthons in medicinal chemistry applications, including dipeptidyl peptidase IV inhibitors. These synthons offer a straightforward route to 4-fluoropyrrolidine derivatives, essential for various medicinal applications (Singh & Umemoto, 2011).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-8-6-14(7-9-17)12-20-18(22)21-11-10-16(13-21)15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCNFFLFOLBRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide

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